1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid

Organic Synthesis Medicinal Chemistry Quality Control

This Boc-protected azepane scaffold prevents unwanted nucleophilic side reactions during multi-step synthesis, a critical advantage over unprotected azepane-3-carboxylic acid. Its orthogonal handles enable sequential derivatization for SAR studies. Available in kg-scale quantities for seamless transition from discovery to preclinical development.

Molecular Formula C12H21NO4
Molecular Weight 243.303
CAS No. 1252867-16-5
Cat. No. B578611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid
CAS1252867-16-5
SynonymsAzepane-1,3-dicarboxylic acid 1-tert-butyl ester
Molecular FormulaC12H21NO4
Molecular Weight243.303
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC(C1)C(=O)O
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-5-4-6-9(8-13)10(14)15/h9H,4-8H2,1-3H3,(H,14,15)
InChIKeyBSWHWMPKCSLEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (CAS 1252867-16-5) in Pharmaceutical Synthesis and Drug Discovery


1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid, commonly referred to as N-Boc-azepane-3-carboxylic acid, is a heterocyclic building block with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It features a seven-membered azepane ring functionalized with a carboxylic acid group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structural arrangement positions it as an intermediate for the synthesis of complex molecules, particularly within medicinal chemistry where the azepane scaffold is recognized for its utility in drug discovery [1].

Why 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid Cannot Be Replaced with Unprotected Azepane-3-carboxylic Acid Analogs


Generic substitution with the unprotected analog, azepane-3-carboxylic acid (CAS 77974-81-3), is scientifically unsound due to fundamental differences in chemical reactivity and synthetic utility. 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is designed with a Boc protecting group on the azepane nitrogen, which masks its nucleophilic character and prevents unwanted side reactions during multi-step syntheses . In contrast, the unprotected azepane-3-carboxylic acid possesses a free secondary amine that can lead to divergent reaction pathways, compromising the fidelity and yield of complex synthetic sequences. Therefore, while the azepane-3-carboxylic acid core itself may possess certain biological activities, such as selective glial GABA uptake inhibition , the Boc-protected derivative serves a distinct and non-interchangeable role as a versatile building block for creating diverse drug-like molecules [1].

Comparative Evidence for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid: Purity, Scale, and Scaffold Potential


Vendor-Supplied Purity of N-Boc-azepane-3-carboxylic acid Compared to Other Azepane Building Blocks

The commercially available purity of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid is reported to be 98% (by HPLC) as specified by one vendor [1], while other vendors report standard purities of 95% or 97% . In comparison, the (R)-enantiomer (CAS 851593-77-6) is available at a standard purity of 95%+ , and the positional isomer 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0) is offered at a purity of 97% . The higher reported purity of 98% for this specific compound may reduce the need for additional purification steps in sensitive synthetic workflows.

Organic Synthesis Medicinal Chemistry Quality Control

Large-Scale Availability of 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid for Pilot and Commercial Synthesis

The compound is available in kilogram-scale quantities, as indicated by a vendor noting a production scale of 'Up to kgs' [1]. This is a critical differentiator from many specialized research chemicals which are only available in milligram or gram quantities. The capacity for large-scale supply is essential for projects transitioning from discovery to preclinical development, where consistent, multi-gram or kilogram batches are required for in vivo studies and formulation work.

Process Chemistry Scale-up Procurement

The Azepane Scaffold in Drug Discovery: A Class-Level Comparison of Approved Drugs

The azepane ring is a privileged scaffold in medicinal chemistry, with over 20 azepane-based drugs approved by the FDA for treating various diseases, including those with anti-cancer, anti-Alzheimer's, and antimicrobial properties [1]. While this is a class-level inference, it underscores the value of any functionalized azepane building block, including 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid. This contrasts with other saturated nitrogen heterocycles like piperidine or pyrrolidine, where the specific substitution pattern and ring size of the azepane confers distinct biological and physicochemical properties that are actively exploited in drug design.

Drug Discovery Scaffold Medicinal Chemistry

Best-Fit Research and Industrial Application Scenarios for 1-(tert-Butoxycarbonyl)azepane-3-carboxylic acid (CAS 1252867-16-5)


Synthesis of Novel Azepane-Containing Drug Candidates for Neurological and Oncological Targets

This compound is ideally suited as a starting material for the construction of novel azepane-based drug candidates. Its Boc-protected amine and free carboxylic acid provide orthogonal handles for sequential derivatization. This is particularly relevant given the established role of azepane scaffolds in FDA-approved therapeutics for cancer and Alzheimer's disease [1]. Researchers can leverage this building block to create diverse libraries of analogs for structure-activity relationship (SAR) studies in these therapeutic areas.

Development of Peptidomimetics and Constrained Amino Acid Analogs

The compound's structure, featuring a conformationally restricted seven-membered ring and an amino acid-like moiety, makes it a prime candidate for synthesizing peptidomimetics. These are molecules designed to mimic the structure and function of peptides while offering improved metabolic stability and bioavailability. The Boc group allows for controlled incorporation of the azepane core into peptide chains or peptide-like backbones, facilitating the exploration of novel chemical space in drug design.

Pilot-Scale Synthesis and Preclinical Development of Lead Compounds

Given the commercial availability of this compound in kilogram-scale quantities [1], it is a practical choice for research programs that have identified a promising lead candidate and require larger amounts for in vivo efficacy, pharmacokinetic, and toxicology studies. The ability to procure the same building block at both research and pilot scales ensures consistency in material quality and simplifies the transition from discovery to early development, a key consideration for efficient project advancement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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